2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and a tert-butylsulfanyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazole ring can be reduced to form alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The tert-butylsulfanyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other triazolopyridazines with different substituents on the triazole and pyridazine rings. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds are:
- 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2-chlorophenyl)acetamide
- 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide .
Biological Activity
2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,5-dimethylphenyl)acetamide is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structural features suggest potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activities associated with this compound, including its potential as an anti-inflammatory and anticancer agent.
Structural Characteristics
The compound is characterized by:
- A triazole ring fused with a pyridazine ring .
- A tert-butylsulfanyl group which enhances its chemical reactivity.
- An oxo group contributing to its biological properties.
- An N-(3,5-dimethylphenyl)acetamide moiety that may influence its interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula : C20H25N5O2S
- Molecular Weight : Approximately 405.9 g/mol
Antiviral Properties
Research indicates that compounds with similar structural frameworks exhibit significant antiviral activity. For instance:
- Heterocyclic derivatives have been shown to inhibit viral replication effectively in cell lines such as Vero cells. Although specific data for this compound is limited, its structural analogs have demonstrated promising results against viruses like HSV and JUNV .
Anticancer Activity
The compound's potential as an anticancer agent is supported by studies on related triazole-pyridazine derivatives:
- These compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
Anti-inflammatory Effects
The presence of functional groups such as the tert-butylsulfanyl and oxo groups suggests that this compound may possess anti-inflammatory properties:
- Similar compounds have been observed to inhibit enzymes involved in inflammatory processes, indicating a possible therapeutic role in treating inflammatory diseases.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may interact with specific enzymes critical for viral replication or cancer cell survival.
- Receptor Modulation : It could modulate receptor activity related to inflammation or cancer progression.
Case Studies and Research Findings
While direct studies on this specific compound are scarce, related compounds have provided valuable insights:
Properties
IUPAC Name |
2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-12-8-13(2)10-14(9-12)20-16(25)11-23-18(26)24-15(21-23)6-7-17(22-24)27-19(3,4)5/h6-10H,11H2,1-5H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVCGNMQLJHNID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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